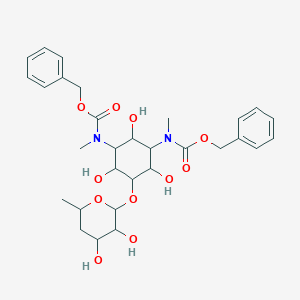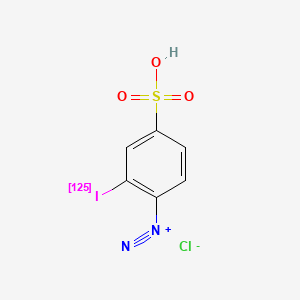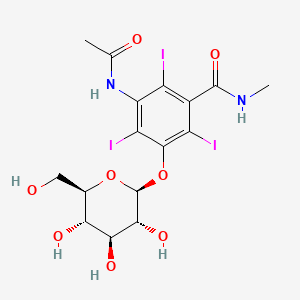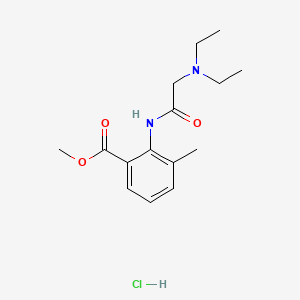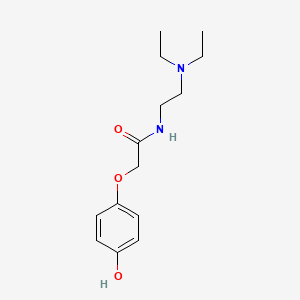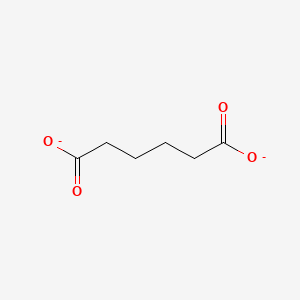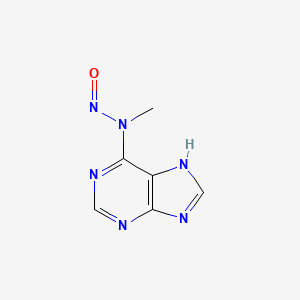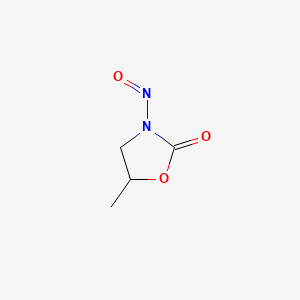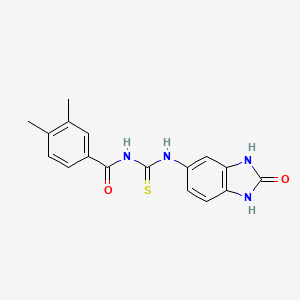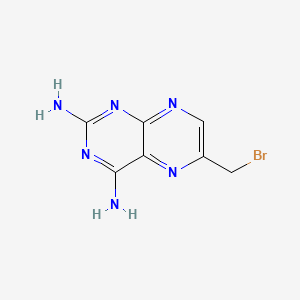
6-(Bromomethyl)pteridine-2,4-diamine
Übersicht
Beschreibung
6-(Bromomethyl)pteridine-2,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrN6 and its molecular weight is 255.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Analogues of Folic Acid : One study describes the conversion of 6-(Bromomethyl)pteridine-2,4-diamine into 2-amino-6-(bromomethyl)-4(1H)-pteridinone for direct attachment to side-chain precursors of folic acid analogues. This is significant for synthesizing compounds related to folic acid, particularly those with functional groups incompatible with hydrolytic deamination conditions of corresponding 2,4-diaminopteridine analogues (Piper, McCaleb, & Montgomery, 1987).
Derivatives Related to Methotrexate and Aminopterin : Research conducted in 1979 focused on creating eighteen derivatives of 2,4-diamino-6-methylpteridine, including compounds synthesized from this compound. These derivatives were related to the anticancer drugs methotrexate and aminopterin. However, none showed antileukemic activity (Montgomery et al., 1979).
Antimalarial Evaluation : A study from 1978 synthesized various 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines and their oxides for antimalarial evaluation. The study found that while some 2,4-pteridinediamines exhibited strong suppressive activity against certain Plasmodium infections, most compounds, including the N-oxides, did not show significant antimalarial activity (Worth, Johnson, Elslager, & Werbel, 1978).
Antitumor Activity : Another research demonstrated the synthesis of 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, which was found to be highly potent against L-1210 mouse leukemia lymphoblasts. In this study, a single dose of this compound significantly increased the life-span of treated mice (Khaled, Morin, Benington, & Daugherty, 1984).
Identification of Nonfolate Compounds as Antiparasitic Agents : In 2011, a study identified nonfolate compounds that inhibit pteridine reductase, a key enzyme in parasitic diseases like Leishmaniasis. This research used virtual screening to find compounds that target Leishmania major pteridine reductase but not human dihydrofolate reductase. This approach led to the identification of several drug-like molecules with low micromolar affinities and high specificity profiles (Ferrari et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 6-(Bromomethyl)pteridine-2,4-diamine is thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
This compound interacts with its target by inhibiting the function of thymidylate synthase . It also affects membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells .
Biochemical Pathways
By inhibiting thymidylate synthase, this compound disrupts the synthesis of dTMP. This leads to a decrease in the availability of thymidine for DNA synthesis, thereby inhibiting the replication of DNA . The compound also affects the biochemical pathways related to membrane transport and chloride ion influx .
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound may have specific storage requirements to maintain its stability and bioavailability.
Result of Action
The inhibition of DNA replication by this compound can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This makes the compound a potential candidate for cancer therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with its target . Additionally, the temperature and the presence of other substances in the environment can also affect the stability and efficacy of the compound .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-(Bromomethyl)pteridine-2,4-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme nitroaldolase (EC 1.2.1.22). This compound has been shown to inhibit cell growth in murine leukemia cells . The interaction between this compound and nitroaldolase involves the addition of bromide to isobutyl esters, leading to a benzyl ester intermediate which undergoes an electrophilic attack . This interaction highlights the compound’s potential in biochemical research and therapeutic applications.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the inhibition of cell proliferation, particularly in tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells . Additionally, the compound inhibits DNA synthesis by affecting thymidylate synthase, preventing the production of nucleotides from thymine and dihydrofolate reductase activity . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell proliferation without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the inhibition of thymidylate synthase and dihydrofolate reductase activity . These interactions affect metabolic flux and metabolite levels, ultimately influencing cellular metabolism and function. The compound’s role in these pathways underscores its potential as a therapeutic agent in cancer treatment.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Eigenschaften
IUPAC Name |
6-(bromomethyl)pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBZALCJHZGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208106 | |
| Record name | 6-Bromomethyl-2,4-pteridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59368-16-0 | |
| Record name | 6-Bromomethyl-2,4-pteridinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromomethyl-2,4-pteridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)
